molecular formula C23H16O3 B14439489 (6-Methoxybenzo(a)pyren-3-yl) acetate CAS No. 74192-53-3

(6-Methoxybenzo(a)pyren-3-yl) acetate

Cat. No.: B14439489
CAS No.: 74192-53-3
M. Wt: 340.4 g/mol
InChI Key: AHOQFIKRIGBJOO-UHFFFAOYSA-N
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Description

(6-Methoxybenzo(a)pyren-3-yl) acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the presence of a methoxy group at the 6th position and an acetate group at the 3rd position on the benzo(a)pyrene skeleton. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxybenzo(a)pyren-3-yl) acetate typically involves the esterification of 6-methoxybenzo(a)pyrene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxybenzo(a)pyren-3-yl) acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

(6-Methoxybenzo(a)pyren-3-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxybenzo(a)pyren-3-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which interfere with DNA replication and transcription, leading to mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound without the methoxy and acetate groups.

    6-Methoxybenzo(a)pyrene: Lacks the acetate group.

    3-Acetoxybenzo(a)pyrene: Lacks the methoxy group.

Uniqueness

(6-Methoxybenzo(a)pyren-3-yl) acetate is unique due to the presence of both the methoxy and acetate groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications enhance its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research applications .

Properties

CAS No.

74192-53-3

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

(6-methoxybenzo[a]pyren-3-yl) acetate

InChI

InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-16-15-5-3-4-6-17(15)23(25-2)19-11-10-18(20)21(14)22(16)19/h3-12H,1-2H3

InChI Key

AHOQFIKRIGBJOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC

Origin of Product

United States

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